N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to the pyrazolopyridine family, a class of heterocyclic compounds with notable applications in medicinal chemistry due to their kinase inhibitory and anti-inflammatory properties. The core structure consists of a pyrazolo[4,3-c]pyridine scaffold substituted with a phenyl group at position 2, a methyl group at position 5, and a carboxamide moiety at position 5. The amide nitrogen is further substituted with a 2-ethylphenyl group, enhancing lipophilicity and steric bulk compared to simpler analogs.
For instance, pyrazolopyridine derivatives typically exhibit moderate solubility in organic solvents and molecular weights ranging from 350–450 g/mol.
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-15-9-7-8-12-19(15)23-21(27)17-13-25(2)14-18-20(17)24-26(22(18)28)16-10-5-4-6-11-16/h4-14H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUGLHPHTPSGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-ethylphenylhydrazine with 2-phenyl-3-oxobutanoic acid to form the pyrazole ring. This intermediate is then cyclized with 2-chloronicotinic acid under basic conditions to form the pyrazolopyridine core. Finally, the carboxamide group is introduced through an amidation reaction with an appropriate amine source .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental compliance of the production method .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted aromatic compounds
Scientific Research Applications
N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and fungal infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzymes, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and property differences between the target compound and its analogs:
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity : The 2-ethylphenyl group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., 4-ethoxyphenyl or tetrahydrofuran-methyl). This may enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target compound (~394 g/mol) falls within the optimal range for oral bioavailability, unlike bulkier derivatives like the N-butyl-4-fluorobenzyl analog (418.47 g/mol).
Biological Activity
N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, known by its ChemDiv Compound ID F611-0024 and CAS Number 923221-91-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Preliminary studies suggest that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are primarily used in cancer therapy for their ability to induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms such as those with BRCA mutations .
Anticancer Properties
Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies on its anticancer activity:
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | BRCA-deficient cancer cells | 10 - 100 | PARP inhibition leading to apoptosis |
| Study 2 | HR-proficient cancer cells | >100 | Selective toxicity towards HR-deficient cells |
These findings demonstrate that the compound selectively targets cancer cells with defective DNA repair pathways while sparing normal cells.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics for clinical application:
- Solubility : High water solubility (>35 mg/ml), which is advantageous for formulation.
- Tissue Distribution : Studies indicate a favorable distribution in tissues compared to plasma concentrations.
- Bioavailability : Preliminary data suggest good bioavailability rates (40%-100%).
Case Studies and Clinical Implications
Research has highlighted the potential of this compound in combination therapies. For instance, when used alongside traditional chemotherapeutics like temozolomide, it enhances the efficacy against HR-deficient tumors .
A notable case study involved xenograft models where the compound demonstrated significant tumor growth inhibition. The results indicated that the compound not only inhibits PARP activity but also induces cell cycle arrest and apoptosis in sensitive cancer types.
Q & A
Q. What are the key synthetic routes for preparing pyrazolo[4,3-c]pyridine derivatives, and how can reaction conditions be optimized?
Pyrazolo[4,3-c]pyridine derivatives are typically synthesized via cyclization of precursor molecules under reflux conditions. For example, similar heterocyclic compounds (e.g., thiazolo[3,2-a]pyrimidines) are synthesized by refluxing thiouracil derivatives with benzaldehyde analogs in acetic acid/acetic anhydride mixtures, using sodium acetate as a catalyst . Key parameters to optimize include:
- Reaction time : Extended reflux (8–10 hours) improves yield.
- Solvent system : Glacial acetic acid promotes cyclization, while ethyl acetate/ethanol (3:2) aids recrystallization .
- Catalyst loading : Sodium acetate (1.5 g per 0.01 mol substrate) enhances reaction efficiency .
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in pyrazolo-pyridine derivatives?
- X-ray crystallography : Determines absolute configuration and ring puckering. For instance, a flattened boat conformation in thiazolo[3,2-a]pyrimidine was confirmed via deviations of the C5 atom (0.224 Å) from the mean plane .
- NMR/IR spectroscopy : Assigns substituent positions (e.g., methyl or phenyl groups) by correlating chemical shifts with electron-withdrawing/donating effects.
- Cross-validation : Discrepancies between spectroscopic and crystallographic data (e.g., dihedral angles) should be resolved using density functional theory (DFT) calculations .
Advanced Research Questions
Q. How can computational methods address contradictions in experimental data, such as unexpected stereochemical outcomes?
Quantum mechanical calculations (e.g., DFT) predict molecular geometries and electronic properties. For example:
- Reaction path searches : ICReDD’s approach combines quantum chemical calculations with experimental data to identify low-energy transition states, reducing trial-and-error experimentation .
- Hydrogen bonding networks : Intermolecular interactions (e.g., C–H···O bonds) in crystal packing can be modeled to explain deviations in dihedral angles (e.g., 80.94° in fused rings) .
Q. What strategies improve crystallinity in pyrazolo-pyridine derivatives for X-ray studies?
- Solvent selection : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-quality single crystals .
- Co-crystallization agents : N,N-dimethylformamide (DMF) can stabilize crystal lattices via hydrogen bonding, as seen in triclinic systems (space group P1) .
- Disorder mitigation : Refinement protocols (riding H-atom models, Uiso adjustments) reduce noise in electron density maps .
Q. How can mechanistic studies differentiate between competing pathways in pyrazolo-pyridine synthesis?
- Kinetic profiling : Monitor intermediates via in-situ NMR or HPLC to identify rate-determining steps.
- Isotopic labeling : Use deuterated solvents or substrates to trace proton transfer mechanisms.
- Computational validation : Compare activation energies of proposed pathways using DFT .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of pyrazolo-pyridines?
- Stepwise optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiouracil) and catalyst type (e.g., LiOH vs. NaOAc) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates intermediates, while recrystallization removes byproducts .
Q. What experimental designs validate biological activity without commercial bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
